molecular formula C6H7NO2 B2830500 1-Propanone, 1-(2-oxazolyl)- CAS No. 898758-21-9

1-Propanone, 1-(2-oxazolyl)-

Cat. No.: B2830500
CAS No.: 898758-21-9
M. Wt: 125.127
InChI Key: UDFITZFJESBPIB-UHFFFAOYSA-N
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Description

1-Propanone, 1-(2-oxazolyl)- is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanone, 1-(2-oxazolyl)- can be synthesized through various synthetic routes. One common method involves the reaction of 2-oxazoline with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1-Propanone, 1-(2-oxazolyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(2-oxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

1-Propanone, 1-(2-oxazolyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(2-oxazolyl)- involves its interaction with molecular targets through the oxazole ring. This interaction can affect various biochemical pathways, depending on the specific application. The compound’s ability to form non-covalent interactions with enzymes and receptors makes it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Propanone, 1-(2-oxazolyl)- include other oxazole derivatives, such as:

Uniqueness

1-Propanone, 1-(2-oxazolyl)- is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to interact with biological molecules and its versatility in organic synthesis make it distinct from other similar compounds.

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-5(8)6-7-3-4-9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFITZFJESBPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-21-9
Record name 1-(1,3-oxazol-2-yl)propan-1-one
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